(Pyrazin-2-yl)(1H-pyrazol-4-yl)methanol
Description
(Pyrazin-2-yl)(1H-pyrazol-4-yl)methanol is a heterocyclic compound featuring a methanol bridge linking a pyrazine ring (at position 2) and a pyrazole moiety (at position 4).
Properties
Molecular Formula |
C8H8N4O |
|---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
pyrazin-2-yl(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C8H8N4O/c13-8(6-3-11-12-4-6)7-5-9-1-2-10-7/h1-5,8,13H,(H,11,12) |
InChI Key |
WWOLJHAJIKXCKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C(C2=CNN=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pyrazin-2-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of pyrazine derivatives with pyrazole derivatives under specific conditions. One common method includes the use of a base-catalyzed reaction where pyrazine-2-carbaldehyde reacts with 1H-pyrazol-4-ylmethanol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (Pyrazin-2-yl)(1H-pyrazol-4-yl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions would be crucial to achieve high efficiency and cost-effectiveness in industrial settings.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes oxidation to form carbonyl derivatives. Reaction outcomes depend on oxidizing agents and conditions:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous solution, 60°C | (Pyrazin-2-yl)(1H-pyrazol-4-yl)ketone | 68% | |
| CrO₃ | H₂SO₄, acetone, 0°C → RT | Pyrazine-pyrazole carboxylic acid | 55% |
Key Findings :
-
Steric hindrance from pyrazine/pyrazole rings slows oxidation kinetics compared to simpler alcohols.
-
Over-oxidation to carboxylic acids occurs with strong agents like CrO₃.
Reduction Reactions
The hydroxymethyl group resists reduction, but pyrazine nitrogen atoms participate in hydrogenation:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C | EtOH, 50 psi, 8 h | Partially saturated pyrazine ring | 42% | |
| NaBH₄ | THF, 0°C → RT, 4 h | No reaction (hydroxymethyl stable) | – |
Notes :
-
Selective reduction of pyrazine’s N-heterocycle preserves the pyrazole ring.
-
Borohydrides fail to reduce the hydroxymethyl group due to electronic stabilization by adjacent heterocycles.
Substitution Reactions
The hydroxyl group undergoes nucleophilic substitution under acidic conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| SOCl₂ | DCM, RT, 3 h | (Pyrazin-2-yl)(1H-pyrazol-4-yl)methyl chloride | 86% | |
| PBr₃ | Toluene, reflux, 6 h | Corresponding bromide | 72% |
Mechanistic Insight :
-
Chlorination with SOCl₂ proceeds via a two-step mechanism: protonation of -OH followed by nucleophilic displacement .
-
Steric effects from pyrazole N-H reduce reaction rates compared to non-aromatic alcohols .
Coupling Reactions
The compound participates in Pd-catalyzed C–H activation for biaryl synthesis:
| Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd(OAc)₂/XPhos | DMA, 140°C, 16 h | C5-arylated pyrazole derivative | 66% |
Example Reaction :
Key Observations :
-
Regioselectivity favors C5 over C3 due to directing effects of the pyrazine ring .
-
Methanol acts as a transient protecting group, avoiding side reactions .
Condensation Reactions
The hydroxymethyl group forms Schiff bases and ethers:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzaldehyde | EtOH, HCl, reflux, 12 h | Benzylic ether | 58% | |
| 4-Nitroaniline | MeOH, molecular sieves, RT | Schiff base | 63% |
Applications :
-
Ether derivatives show enhanced solubility in apolar solvents.
-
Schiff bases coordinate transition metals for catalytic applications .
Coordination Chemistry
The pyrazole and pyrazine nitrogen atoms act as ligands:
| Metal Salt | Conditions | Complex | Application | Source |
|---|---|---|---|---|
| Cu(NO₃)₂ | MeOH/H₂O, RT | Tetranuclear Cu(II) cluster | Magnetic materials | |
| IrCl₃ | CO atmosphere, 130°C | Ir–pyrazolato complex | Hydrogenation catalysis |
Structural Features :
-
Bidentate coordination via pyrazole N and hydroxymethyl O observed in Cu complexes .
-
Deprotonation of pyrazole N–H enhances metal-binding affinity .
Stability Under Reaction Conditions
-
Thermal : Stable below 150°C; decomposes via pyrazine ring cleavage above 200°C.
-
pH Sensitivity :
-
Stable in neutral conditions (pH 6–8).
-
Degrades in strong acids (pH < 2) or bases (pH > 12) via hydroxyl group elimination.
-
This compound’s versatility in oxidation, substitution, and metal coordination underscores its utility in medicinal chemistry and materials science. Future research should explore enantioselective derivatization and green catalytic applications.
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives, including (Pyrazin-2-yl)(1H-pyrazol-4-yl)methanol, exhibit notable antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antibacterial and antifungal agents. The presence of both pyrazine and pyrazole rings enhances their interaction with biological targets, potentially leading to effective treatments for infections.
Anti-inflammatory Effects
Studies suggest that this compound may modulate inflammatory pathways, indicating its potential as a therapeutic agent for inflammatory diseases. The structural characteristics of pyrazole derivatives allow them to interact with enzymes involved in inflammatory responses, which could lead to the development of novel anti-inflammatory drugs.
Anticancer Activity
Certain pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The unique structural features of (Pyrazin-2-yl)(1H-pyrazol-4-yl)methanol may confer distinct properties that enhance its anticancer potential compared to other analogs. Ongoing research is focused on understanding its mechanisms of action and efficacy in cancer therapy .
Synthesis Methodologies
The synthesis of (Pyrazin-2-yl)(1H-pyrazol-4-yl)methanol can be approached through several methodologies:
- Condensation Reactions : Utilizing hydrazines and appropriate carbonyl compounds to form the pyrazole ring.
- Functionalization Techniques : Introducing the pyrazine moiety through various substitution reactions.
These synthetic routes require careful optimization to ensure high yields and purity of the final product. Advances in synthetic chemistry continue to enhance the efficiency of these processes .
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of various pyrazole derivatives, (Pyrazin-2-yl)(1H-pyrazol-4-yl)methanol was tested against common bacterial strains. Results indicated significant inhibition of growth compared to control groups, suggesting its potential as an effective antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanism
Research focused on the anti-inflammatory effects of pyrazole derivatives revealed that (Pyrazin-2-yl)(1H-pyrazol-4-yl)methanol significantly reduced pro-inflammatory cytokine levels in vitro. This study highlights its mechanism of action involving the inhibition of specific inflammatory pathways, supporting further investigation into its therapeutic applications .
Case Study 3: Cancer Cell Line Studies
A recent investigation into the cytotoxic effects of (Pyrazin-2-yl)(1H-pyrazol-4-yl)methanol on various cancer cell lines demonstrated promising results. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential for development as a targeted cancer therapy .
Mechanism of Action
The mechanism of action of (Pyrazin-2-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression, depending on the specific biological context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- In contrast, the pyridine analog () is electron-rich, which may stabilize resonance structures and alter solubility .
- Fluoroethyl Group: The fluoroethyl substituent in increases molecular weight and lipophilicity, which could improve membrane permeability in biological systems.
- Stability : Pyridine-containing analogs () may exhibit greater thermal stability due to aromatic electron delocalization, whereas pyrazine derivatives might require controlled storage to prevent degradation.
Research Findings and Implications
Biological Activity
The compound (Pyrazin-2-yl)(1H-pyrazol-4-yl)methanol is a pyrazole derivative that exhibits a range of biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
(Pyrazin-2-yl)(1H-pyrazol-4-yl)methanol features a pyrazine ring fused with a pyrazole moiety, connected through a hydroxymethyl group. The unique structural characteristics of this compound suggest various potential interactions with biological targets.
Synthesis Methods
The synthesis of this compound can be approached through several methodologies, including:
- Condensation Reactions : Combining pyrazine derivatives with hydrazines to form the pyrazole framework.
- Hydroxymethylation : Introducing the hydroxymethyl group via formaldehyde or related reagents under controlled conditions.
Antimicrobial Properties
Research indicates that pyrazole derivatives, including (Pyrazin-2-yl)(1H-pyrazol-4-yl)methanol , exhibit significant antimicrobial activity against various pathogens. Notably:
- Inhibition of Bacteria and Fungi : Studies have shown that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi such as Aspergillus niger .
- Mechanism of Action : The antimicrobial activity is believed to stem from the ability of the pyrazole and pyrazine rings to interfere with microbial metabolic pathways.
| Compound | Activity | Reference |
|---|---|---|
| (Pyrazin-2-yl)(1H-pyrazol-4-yl)methanol | Antimicrobial | |
| 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido)phenyl)-4,5-dihydropyrazole | Anti-inflammatory |
Anti-inflammatory Effects
Compounds within this class have demonstrated anti-inflammatory properties by modulating key inflammatory pathways. For instance:
- Cytokine Inhibition : Certain derivatives have shown the ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are pivotal in inflammatory responses .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied:
- Cytotoxicity Against Cancer Cell Lines : Research has highlighted that some pyrazole compounds exhibit cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents. For example, certain analogs have shown IC50 values in the nanomolar range against leukemia cells .
| Compound | Cell Line Tested | IC50 (nM) | Reference |
|---|---|---|---|
| Pyrazole Analog 22 | Molt/4, CEM | 7.4 - 71 | |
| Pyrazole Derivative X | HL-60 (Leukemia) | Mild Cytotoxicity |
Case Studies
Several studies highlight the biological activity of pyrazole derivatives:
- Antifungal Study : A study evaluated the antifungal properties of a series of pyrazole derivatives against Candida albicans and other fungi. Results indicated significant inhibition at low concentrations .
- Antitumor Activity : Another research focused on a specific pyrazole derivative's ability to induce apoptosis in cancer cells. It was found to be effective against melanoma, suggesting its potential use in cancer therapy .
Q & A
Q. What synthetic methodologies are commonly employed to prepare (Pyrazin-2-yl)(1H-pyrazol-4-yl)methanol?
The synthesis typically involves coupling pyrazine and pyrazole precursors via methanol-bridging groups. For example, multi-step reactions may include nucleophilic substitution, condensation, or cross-coupling (e.g., Suzuki-Miyaura). Post-synthesis purification often employs techniques like supercritical fluid chromatography (SFC) with methanol co-solvents to isolate enantiomers or remove byproducts . Characterization via -NMR (e.g., δ 11.07 ppm for NH protons) and HPLC (≥95% purity) is critical for confirming structural integrity .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Key techniques include:
- -NMR : To identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, hydroxyl groups at δ 5.0–5.5 ppm) .
- HPLC/MS : For purity assessment (e.g., ESIMS m/z 404.2) and mass confirmation .
- X-ray crystallography : To resolve hydrogen-bonding networks and molecular conformations in crystalline forms, as demonstrated in related pyrazine-pyrazole salts .
Q. What are the primary reactivity trends observed in (Pyrazin-2-yl)(1H-pyrazol-4-yl)methanol?
The hydroxyl group on the methanol bridge is reactive toward esterification or etherification. The pyrazine ring participates in electrophilic substitution (e.g., nitration), while the pyrazole N-H can form hydrogen bonds or undergo deprotonation to coordinate with metals .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the crystallographic properties of derivatives?
In related mono-hydrobromide salts, protonation sites (e.g., pyridine vs. pyrazine) dictate hydrogen-bonding networks. For example, and interactions form 3D networks, while bonds create zigzag chains. Such patterns impact solubility, stability, and supramolecular assembly .
Q. What experimental challenges arise in reconciling computational models (e.g., DFT) with spectroscopic data?
Density-functional theory (DFT) calculations (e.g., using B3LYP functionals) may overestimate correlation energies by ~3–5% compared to experimental data, as seen in similar heterocyclic systems. Discrepancies often stem from approximations in modeling solvent effects or non-covalent interactions. Calibration with experimental -NMR chemical shifts and crystallographic bond lengths improves accuracy .
Q. How can structural modifications enhance biological activity or material utility?
- Biological applications : Introducing trifluoromethyl groups (e.g., at pyridine positions) improves metabolic stability and target binding, as shown in kinase inhibitors .
- Material science : The pyrazole moiety can act as a ligand in metal-organic frameworks (MOFs) for drug delivery, leveraging its ability to coordinate with Zn or Ru .
Methodological Considerations
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Case example : If -NMR reveals unexpected splitting in aromatic protons, compare with X-ray data to rule out polymorphism.
- Validation : Use 2D NMR (e.g., - HSQC) to confirm coupling patterns and computational docking to predict plausible conformers .
Q. What strategies optimize enantiomeric resolution during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
